![molecular formula C17H16N2O B7454960 spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one, also known as spirooxindole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a bicyclic compound that contains a spiro carbon atom, which adds to its structural complexity. The spirooxindole scaffold has been identified as a promising pharmacophore for the development of new drugs with potential therapeutic applications in various diseases.
作用機序
The mechanism of action of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee is complex and varies depending on the specific biological activity. In cancer cells, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. It also inhibits angiogenesis and metastasis by suppressing the expression of angiogenic and metastatic genes. In inflammation, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In neurological disorders, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee promotes neuronal survival by activating the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and reducing neuroinflammation.
Biochemical and physiological effects:
Spirooxindole has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee has been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase.
実験室実験の利点と制限
One of the advantages of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee is its structural diversity, which allows for the development of new analogs with improved biological activity. It is also relatively easy to synthesize, making it a cost-effective compound for drug development. However, one of the limitations of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee is its low solubility, which can limit its bioavailability and efficacy in vivo. In addition, its complex mechanism of action requires further investigation to fully understand its biological activity.
将来の方向性
The spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee scaffold has great potential for the development of new drugs with therapeutic applications in various diseases. Future research directions could include the development of new analogs with improved bioavailability and efficacy in vivo, as well as the investigation of its mechanism of action in various diseases. In addition, the development of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee-based drug delivery systems could enhance its therapeutic potential by improving its targeted delivery and reducing its toxicity. Overall, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee represents a promising pharmacophore for the development of new drugs with diverse biological activities.
合成法
The synthesis of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee can be achieved through several methods, including the one-pot three-component reaction, the multi-component reaction, and the tandem reaction. The one-pot three-component reaction involves the condensation of isatin, 1,3-dicarbonyl compound, and amine in the presence of a catalyst. The multi-component reaction involves the reaction of isatin, malononitrile, and an amine in the presence of a catalyst. The tandem reaction involves the reaction of isatin, enolizable ketone, and an amine in the presence of a catalyst.
科学的研究の応用
Spirooxindole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee has been found to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation.
特性
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-16-14-7-3-4-8-15(14)18-17(19-16)10-9-12-5-1-2-6-13(12)11-17/h1-8,18H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJEFVDNJUHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)NC4=CC=CC=C4C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
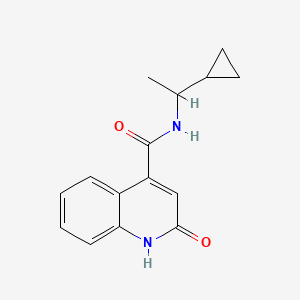

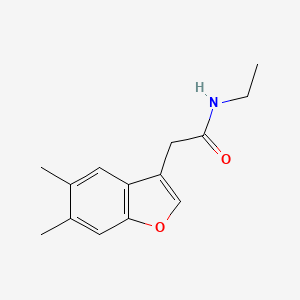
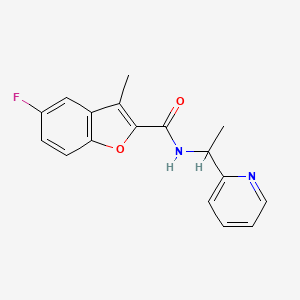
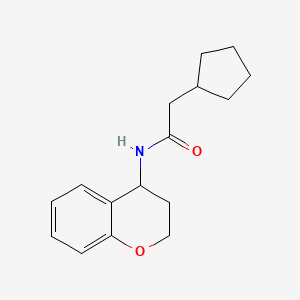
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
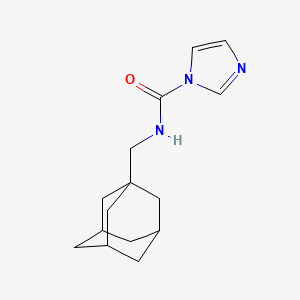
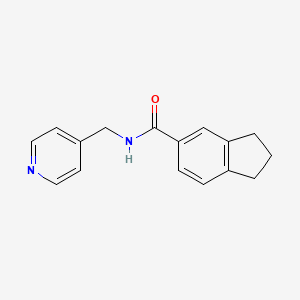
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)